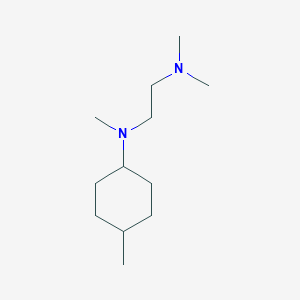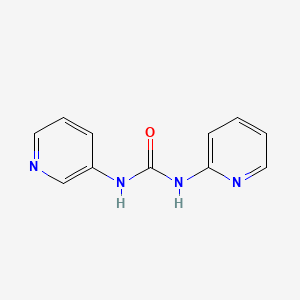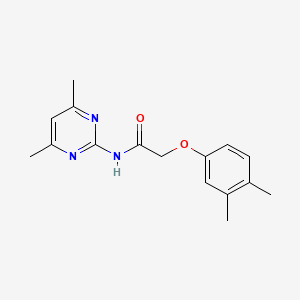![molecular formula C15H10F2N4OS B5820159 N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves reactions between specific phenyl isocyanates and thiadiazole derivatives. For example, synthesis methods have been developed for creating thiadiazole urea derivatives by reacting amino thiadiazole compounds with phenyl isocyanates, producing compounds with varying biological activities (Li-Qiao Shi, 2011). Another approach involves microwave irradiation, providing a convenient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives (Kejian Li & Wenbin Chen, 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction, revealing their crystallographic details. For instance, the crystal structure of certain thiadiazole urea derivatives shows that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, indicating strong intramolecular hydrogen bonding and π-π stacking interactions (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
The reactivity of thiadiazole urea derivatives often involves the formation of hydrogen bonds and π-π interactions, which are crucial for their biological activities and interactions with biological targets. These interactions are essential for the fungicidal and plant growth-regulating activities observed in some derivatives (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are determined by their molecular configuration and intermolecular interactions. Detailed crystallographic analysis provides insights into their solid-state structures, which can influence their solubility and stability (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure of the thiadiazole urea derivatives. Studies involving DFT calculations can offer insights into the electronic transitions, HOMO-LUMO gaps, and potential reactivity sites within the molecules (B. Kariuki et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N4OS/c16-9-5-7-10(8-6-9)18-14(22)19-15-21-20-13(23-15)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAJSVAVQSLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)



![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)

![N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B5820151.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)

![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)